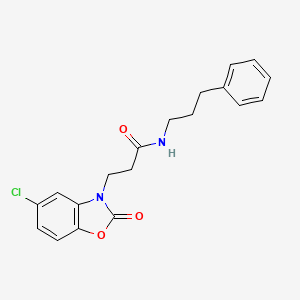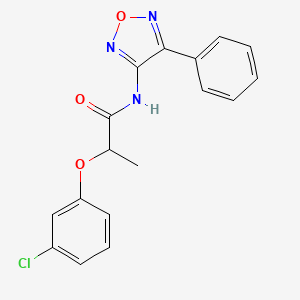
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide, commonly known as chlorobenzoxazole (CBOX), is a small molecule that is used in various scientific research applications. It is a heterocyclic compound with a molecular weight of 261.77 g/mol and a melting point of 105-106°C. CBOX has been used in the synthesis of various compounds and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has been used in various scientific research applications. It has been used in the synthesis of other compounds, such as 3-amino-5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole, which has potential applications in drug discovery. It has also been used in the synthesis of small molecules with potential therapeutic applications. In addition, this compound has been used in the synthesis of organic dyes and as a reagent in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide is not well understood. However, it is believed to interact with enzymes and other proteins in the body, resulting in various biochemical and physiological effects. It is also believed to interact with cell membranes and other cellular components, leading to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect. It has also been found to have an anti-tumor effect and to inhibit the growth of certain cancer cells. In addition, it has been found to have an antioxidant effect and to reduce the levels of certain inflammatory markers in the body.
Advantages and Limitations for Lab Experiments
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is generally available commercially. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. It has a relatively short shelf life and can be toxic if not handled properly. In addition, its effects on living organisms can vary depending on the dose and the organism.
Future Directions
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has many potential applications in scientific research. It could be used in the synthesis of new compounds with potential therapeutic applications, as well as in the development of new dyes and other organic compounds. It could also be used in the development of new drugs and in the study of biochemical and physiological processes. In addition, further research could be done to better understand the mechanism of action of this compound and to develop new methods of synthesis.
Synthesis Methods
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide can be synthesized from 5-chloro-2-hydroxybenzaldehyde and 3-phenylpropionitrile. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is carried out in an organic solvent, such as ethanol. The product is then isolated by extraction with a suitable solvent and purified by crystallization. The yield of the reaction is generally good and the reaction time is relatively short.
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-8-9-17-16(13-15)22(19(24)25-17)12-10-18(23)21-11-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTUMMITMAAKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 6-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6417463.png)
![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B6417466.png)
![N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6417475.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6417489.png)
![8-{2-[(3-methoxyphenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417502.png)
![8-(3-methoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417504.png)

![N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6417529.png)
![5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6417537.png)
![1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B6417538.png)
![4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417552.png)
![2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417559.png)
![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417560.png)
